![molecular formula C23H22ClFN2O3 B2813462 7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886147-39-3](/img/structure/B2813462.png)
7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H22ClFN2O3 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Pathways and Derivatives
The synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs has been explored, demonstrating a method for creating a wide range of derivatives of this compound class. The process involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, leading to high yields of the target compounds. This synthesis route opens up possibilities for generating diverse molecules for further investigation in various scientific applications (Vydzhak & Panchishyn, 2010).
Luminescent Polymers
Another significant application is in the creation of highly luminescent polymers. Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and high quantum yields. These materials have potential applications in electronics and photonics, where their strong luminescent properties could be particularly beneficial (Zhang & Tieke, 2008).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound serves as a precursor for synthesizing trisubstituted pyrroles, fused 2H-pyran-2-ones, and various other cyclic compounds. This versatility highlights its potential in synthesizing biologically active molecules or materials with specific chemical properties (Toplak et al., 1999).
Material Science and Crystallography
The compound's derivatives are also explored in material science, particularly in understanding the effects of substituents on the molecular structure of pigments and dyes. Studies on crystal structures of related compounds provide insights into how modifications in molecular structure can influence physical and chemical properties, which is crucial for designing new materials with desired characteristics (Fujii et al., 2002).
Chemical Interactions and Complex Formation
Exploring the chemical interactions and potential for complex formation with metals, these compounds offer promising avenues for creating new sensing materials or catalysts. Their ability to bind to metal ions could be leveraged in developing sensors or in catalysis, where specific metal ion interactions are crucial (Cordaro et al., 2011).
特性
IUPAC Name |
7-chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c1-13-11-18-16(12-17(13)24)21(28)19-20(14-5-7-15(25)8-6-14)27(10-4-9-26(2)3)23(29)22(19)30-18/h5-8,11-12,20H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHBZVMKHGHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16462090 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)
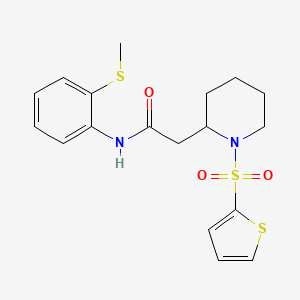
![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

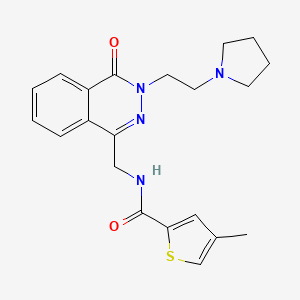
![(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2813388.png)
![3-Methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2813391.png)
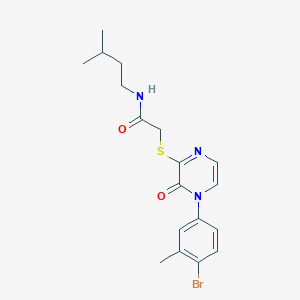

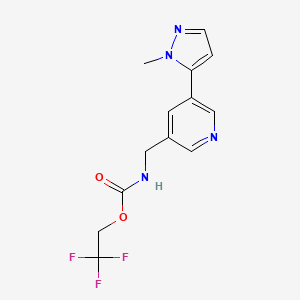
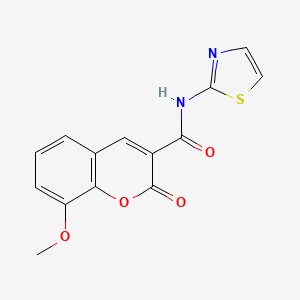

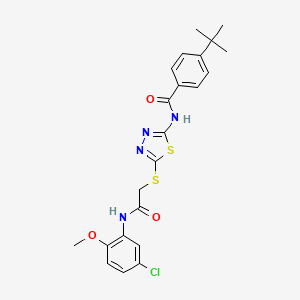
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2813402.png)